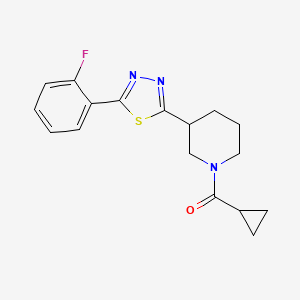

Cyclopropyl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Description

Cyclopropyl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a heterocyclic compound featuring a cyclopropyl-methanone group linked to a piperidine ring substituted with a 1,3,4-thiadiazole moiety and a 2-fluorophenyl substituent. The cyclopropyl group introduces steric constraints that may influence conformational stability and biological activity.

Properties

IUPAC Name |

cyclopropyl-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3OS/c18-14-6-2-1-5-13(14)16-20-19-15(23-16)12-4-3-9-21(10-12)17(22)11-7-8-11/h1-2,5-6,11-12H,3-4,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDSRDMVRCCSAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2CC2)C3=NN=C(S3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone typically involves multiple steps:

Formation of the Thiadiazole Ring: This can be achieved through the reaction of a hydrazine derivative with a carbon disulfide derivative under acidic conditions.

Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the thiadiazole intermediate.

Cyclopropyl Group Addition: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound as the cyclopropyl source.

Piperidine Ring Formation: The final step involves the formation of the piperidine ring, which can be achieved through a cyclization reaction involving an amine and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives where the fluorine atom is replaced by the nucleophile.

Scientific Research Applications

Cyclopropyl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropyl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The table below compares the target compound with structurally related analogs:

Key Observations:

Critical Differences :

Stability and Reactivity

- The thiadiazole ring (target) is less prone to oxidative metabolism than pyrrole (JWH-series), improving pharmacokinetic stability .

Biological Activity

Cyclopropyl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a cyclopropyl group, a piperidine moiety, and a thiadiazole ring with a fluorophenyl substituent. These structural components contribute to the compound's unique reactivity and biological profile.

| Component | Description |

|---|---|

| Cyclopropyl Group | Provides unique steric properties and reactivity. |

| Thiadiazole Ring | Known for diverse biological activities. |

| Fluorophenyl Substituent | Enhances lipophilicity and target binding. |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in cancer cell proliferation.

- Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), leading to various intracellular signaling cascades.

- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- IC50 Values : A related compound demonstrated an IC50 value of 18 µM against human breast cancer cells, indicating moderate efficacy .

- Mechanism Insights : Studies revealed that these compounds can enhance apoptosis through the activation of caspase pathways and inhibit PARP activity, which is crucial for cancer cell survival .

Antimicrobial Activity

The compound's antimicrobial properties have been explored through in vitro testing:

- Bacterial Inhibition : Initial findings suggest that it can inhibit the growth of specific bacterial strains, although detailed quantitative data is still required.

Case Studies

Several case studies have investigated the biological activity of thiadiazole derivatives similar to this compound:

- Study on Thiadiazole Derivatives : A study highlighted the broad-spectrum antimicrobial activity of thiadiazole derivatives, noting structure-activity relationships that could be applicable to our compound .

- Cancer Cell Line Studies : Research focused on various cancer cell lines showed that modifications in the piperidine moiety could enhance anticancer activity by improving binding affinity to target proteins .

Q & A

Q. What are the key synthetic routes for Cyclopropyl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone, and how can reaction conditions be optimized?

The synthesis typically involves multi-step pathways, including:

- Cyclization : Formation of the thiadiazole ring via condensation of thiosemicarbazide derivatives with carboxylic acids under acidic conditions .

- Piperidine functionalization : Introduction of the cyclopropyl group via nucleophilic substitution or acylation reactions, requiring precise pH and temperature control (e.g., 60–80°C in anhydrous DMF) .

- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity . Optimization tips: Employ catalysts like DMAP for acylation steps and monitor progress via TLC .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 383.44) .

- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases .

Q. What in vitro assays are recommended for initial biological activity screening?

- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-negative (e.g., E. coli) and Gram-positive bacteria, using 1% DMSO as a negative control .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC determination .

- Enzyme inhibition : Fluorometric assays targeting kinases or proteases linked to the thiadiazole moiety’s electron-deficient nature .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina to simulate binding modes with enzymes (e.g., cytochrome P450). The thiadiazole ring shows strong π-π stacking with aromatic residues, while the fluorophenyl group enhances hydrophobic interactions .

- MD simulations : GROMACS can assess binding stability over 100 ns trajectories, highlighting key hydrogen bonds (e.g., between the piperidine nitrogen and Asp89 in target proteins) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Orthogonal assays : Cross-validate MIC results with time-kill kinetics or biofilm inhibition assays .

- Structural verification : Re-analyze compound purity via F NMR to rule out fluorophenyl decomposition artifacts .

- Target-specific profiling : Use CRISPR-edited cell lines to confirm on-target effects vs. off-target cytotoxicity .

Q. How does crystallographic analysis using SHELX software elucidate the compound’s structure?

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) to resolve the cyclopropyl ring’s bond angles (e.g., 59.5°–60.2°) .

- Refinement : SHELXL refines anisotropic displacement parameters, revealing steric strain between the thiadiazole and piperidine moieties .

- Validation : PLATON checks for missed symmetry, ensuring R-factor < 0.05 .

Q. How to design structure-activity relationship (SAR) studies focusing on the thiadiazole and fluorophenyl moieties?

- Thiadiazole modifications : Replace sulfur with oxygen (oxadiazole) to assess electronic effects on enzyme inhibition .

- Fluorophenyl substitutions : Introduce electron-withdrawing groups (e.g., -CF) at the para position to enhance lipophilicity (logP increases by ~0.5 units) .

- Piperidine ring expansion : Test seven-membered azepane analogs to evaluate conformational flexibility .

Q. What analytical methods validate stability under physiological conditions?

- Forced degradation : Expose the compound to pH 1–13 buffers (37°C, 24 hrs) and monitor degradation via LC-MS. The cyclopropyl group shows instability at pH > 10 .

- Plasma stability : Incubate with human plasma (37°C, 1 hr); >80% remaining indicates suitability for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.